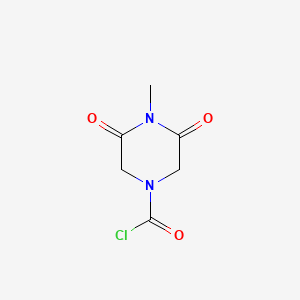

4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride

説明

4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride is a chemical compound with the molecular formula C6H7ClN2O3 It is known for its unique structure, which includes a piperazine ring substituted with a methyl group and two oxo groups, along with a carbonyl chloride functional group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride typically involves the reaction of 4-methyl-3,5-dioxopiperazine with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:

4-Methyl-3,5-dioxopiperazine+SOCl2→4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.

化学反応の分析

Types of Reactions: 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 4-Methyl-3,5-dioxopiperazine-1-carboxylic acid.

Reduction: The compound can be reduced to form 4-Methyl-3,5-dioxopiperazine-1-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Hydrolysis Conditions: Aqueous medium, mild acidic or basic conditions

Major Products Formed:

Amides, Esters, Thioesters: Formed through substitution reactions

4-Methyl-3,5-dioxopiperazine-1-carboxylic acid: Formed through hydrolysis

4-Methyl-3,5-dioxopiperazine-1-methanol: Formed through reduction

科学的研究の応用

Applications in Medicinal Chemistry

- Antibiotic Development :

- Inhibitors of Enzymatic Activity :

- Potential Antitumor Activity :

Applications in Synthetic Organic Chemistry

- Building Blocks for Complex Molecules :

- Synthesis of Diketopiperazines :

Case Study 1: Antibiotic Synthesis

A study demonstrated the efficiency of using this compound as an intermediate in synthesizing a new class of cephalosporins. The resulting compounds exhibited enhanced antibacterial activity against resistant strains of bacteria, highlighting the compound's utility in pharmaceutical development.

Case Study 2: Enzyme Inhibition

In another investigation, researchers explored the inhibition mechanism of β-lactamases by derivatives synthesized from this compound. The findings revealed that these derivatives could effectively bind to the active site of the enzyme, thereby restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.

作用機序

The mechanism of action of 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules.

類似化合物との比較

- 4-Methyl-3,5-dioxopiperazine-1-carboxylic acid

- 4-Methyl-3,5-dioxopiperazine-1-methanol

- 4-Methyl-3,5-dioxopiperazine-1-thioester

Comparison: 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts high reactivity towards nucleophiles. In contrast, 4-Methyl-3,5-dioxopiperazine-1-carboxylic acid and 4-Methyl-3,5-dioxopiperazine-1-methanol are less reactive and are typically used in different contexts. The thioester derivative has distinct reactivity patterns and applications compared to the carbonyl chloride compound.

生物活性

4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride (CAS No. 112489-86-8) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its structure allows it to interact with biological systems, potentially leading to significant therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound is characterized by its piperazine ring with two carbonyl groups and a chlorine substituent. The presence of these functional groups enhances its reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis and a candidate for drug development.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The compound's mechanism of action may involve:

- Inhibition of Enzymatic Activity : It has been suggested that derivatives of this compound can inhibit enzymes involved in critical biological pathways, such as those related to cancer cell proliferation and survival.

- Modulation of Signaling Pathways : The compound may affect signaling pathways that regulate cell growth and apoptosis, particularly through interactions with transcription factors like HIF-1α, which is crucial in cancer biology.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that derivatives can disrupt HIF-1 activity, leading to reduced tumor growth and angiogenesis. This is particularly relevant in hypoxic tumor environments where HIF-1α is often overexpressed.

- Antimicrobial Properties : Preliminary data suggest potential antimicrobial effects against various pathogens.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Mechanism

A study published in Marine Drugs highlighted the anticancer properties of compounds similar to this compound. These compounds were shown to significantly inhibit HIF-1α transcriptional activity in colorectal cancer cell lines, leading to reduced expression of glycolytic genes and promoting apoptosis under hypoxic conditions .

Case Study 2: Antimicrobial Activity

Research indicated that derivatives of this compound demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis .

特性

IUPAC Name |

4-methyl-3,5-dioxopiperazine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3/c1-8-4(10)2-9(6(7)12)3-5(8)11/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXAMTDBIHVFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN(CC1=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70664759 | |

| Record name | 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112489-86-8 | |

| Record name | 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。